molecular formula C16H13BrFN5OS B12156007 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

Cat. No.: B12156007
M. Wt: 422.3 g/mol
InChI Key: IDGLCVGNTUXWRU-UHFFFAOYSA-N
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Description

2-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and an amino group at position 2. The thioether linkage connects the triazole moiety to an acetamide group bearing a 4-bromophenyl substituent (Figure 1). Its structural features, such as the electron-withdrawing fluorine and bromine substituents, are hypothesized to enhance binding affinity to biological targets like cyclooxygenase-2 (COX-2) or bacterial enzymes .

Properties

Molecular Formula

C16H13BrFN5OS

Molecular Weight

422.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C16H13BrFN5OS/c17-10-5-7-11(8-6-10)20-14(24)9-25-16-22-21-15(23(16)19)12-3-1-2-4-13(12)18/h1-8H,9,19H2,(H,20,24)

InChI Key

IDGLCVGNTUXWRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using fluorobenzene derivatives.

    Formation of the Acetamide Moiety: The acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction using bromine or bromine-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the nitro group (if present), leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are used under appropriate conditions (solvent, temperature, catalyst).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. The triazole moiety can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism underpins the efficacy of triazole derivatives against various fungal pathogens, making them valuable in treating fungal infections.

Anticancer Properties

The compound demonstrates promising anticancer activity by inducing apoptosis in cancer cells. It has been shown to interact with specific molecular targets involved in cell signaling pathways, leading to the inhibition of tumor growth. Studies have highlighted its effectiveness against several cancer cell lines, including breast and prostate cancer.

Antifungal Activity

The antifungal potential of this compound is attributed to its ability to disrupt fungal cell membrane integrity and function. By inhibiting essential enzymes involved in ergosterol biosynthesis, it effectively combats fungal infections.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as broad-spectrum antimicrobial agents .
  • Anticancer Activity : In vitro assays demonstrated that the compound significantly reduced the viability of MCF7 breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • Molecular Docking Studies : Computational studies using molecular docking have shown that the compound binds effectively to target enzymes and receptors associated with cancer progression and microbial resistance . These studies provide insights into the binding affinities and interactions at a molecular level.

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways, inhibit enzyme activity, or interfere with the replication of pathogens.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents (Triazole Core) Acetamide Substituent Key Biological Activities Toxicity (LD₅₀) References
Target Compound 4-amino, 5-(2-fluorophenyl) 4-bromophenyl Not explicitly reported (hypothesized anti-inflammatory/antimicrobial) Not available
AS111 4-amino, 5-(2-pyridyl) 3-methylphenyl Anti-inflammatory (1.28× diclofenac), COX-2 inhibition 1000 mg/kg
Compound 4-(4-bromophenyl), 5-(pyridin-3-yl) 2-fluorophenyl Unspecified (structural similarity suggests antimicrobial potential) Not reported
KA3 () 4-[(substituted aryl carbamoyl)methyl], 5-(pyridin-4-yl) Varied aryl groups Antimicrobial (MIC: 12.5–25 µg/mL), antioxidant Not reported
OLC-12 () 4-ethyl, 5-(4-pyridinyl) 4-isopropylphenyl Orco agonist (insect olfaction modulation) Not applicable

Key Observations

Anti-Inflammatory Activity :

  • The target compound’s 2-fluorophenyl and 4-bromophenyl groups mirror the electron-withdrawing substituents in AS111 (2-pyridyl, 3-methylphenyl), which demonstrated superior anti-inflammatory activity to diclofenac via COX-2 inhibition . Fluorine’s electronegativity may enhance target binding, while bromine’s bulkiness could influence pharmacokinetics.
  • Chloro-substituted analogues (e.g., AS112 in ) showed reduced LD₅₀ (500 mg/kg), suggesting bromine’s larger atomic radius may improve safety margins .

Antimicrobial Potential: Pyridine-containing analogues (e.g., , KA3) exhibited broad-spectrum antimicrobial activity, with MIC values as low as 12.5 µg/mL against E. coli and S. aureus . The target compound’s bromophenyl group may enhance membrane penetration, similar to 4-iodophenyl derivatives in .

SAR Insights :

  • Electron-Withdrawing Groups : Fluorine and bromine at ortho and para positions (respectively) stabilize charge distribution, improving interaction with enzymatic active sites .
  • Heterocyclic Modifications : Pyridine substitutions (e.g., ) enhance solubility and hydrogen-bonding capacity, critical for bioavailability .

Biological Activity

The compound 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular formula of the compound is C15H13BrFN5OSC_{15}H_{13}BrFN_{5}OS, and its structure includes:

  • A triazole ring , which is known for its role in biological interactions.
  • A sulfanyl group , enhancing its reactivity and potential biological activity.
  • Fluorinated and brominated aromatic groups , which contribute to its lipophilicity and membrane permeability.

Antimicrobial Properties

Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. The presence of the triazole ring allows for interaction with fungal enzymes involved in ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism suggests that the compound may have antifungal activity similar to other known triazoles.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameActivity TypeReference
FluconazoleAntifungal
ItraconazoleAntifungal
VoriconazoleAntifungal
2-[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl-N-(4-bromophenyl)acetamidePotentially antifungal

Anticancer Activity

In vitro studies have shown that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interact with specific signaling pathways may lead to cell cycle arrest and programmed cell death.

Case Study:
A study evaluated various triazole derivatives against MCF-7 breast cancer cells using the Sulforhodamine B (SRB) assay. The results indicated that compounds with similar structural features to 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide demonstrated significant cytotoxicity, suggesting a promising avenue for further exploration in anticancer drug development .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Ergosterol Synthesis: Similar to other triazoles, it may inhibit enzymes involved in ergosterol biosynthesis in fungi.
  • Disruption of Bacterial Function: The sulfanyl group may interfere with bacterial enzyme function, leading to cell death.
  • Induction of Apoptosis in Cancer Cells: The compound may activate apoptotic pathways through interactions with specific proteins or receptors involved in cell survival.

Synthesis and Optimization

The synthesis of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide typically involves several steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Final acetamide formation through coupling reactions.

Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have been reported to enhance yields and reduce reaction times .

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